molecular formula C40H37N3O10S B589298 N,S-BIS-FMOC-GLUTATHIONE CAS No. 149438-56-2

N,S-BIS-FMOC-GLUTATHIONE

Cat. No.: B589298
CAS No.: 149438-56-2
M. Wt: 751.807
InChI Key: RASUYODSPFXBSK-HEVIKAOCSA-N
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Description

N,S-BIS-FMOC-GLUTATHIONE is a useful research compound. Its molecular formula is C40H37N3O10S and its molecular weight is 751.807. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

N,S-Bis-Fmoc-Glutathione plays a significant role in biochemical reactions as a potent inhibitor of glyoxalase II, with a Ki value of 0.32 mM . Glyoxalase II is an enzyme that catalyzes the hydrolysis of S-D-lactoylglutathione to glutathione and D-lactic acid. By inhibiting glyoxalase II, this compound interferes with the detoxification pathway of methylglyoxal, leading to an accumulation of this reactive compound. Additionally, this compound interacts with other enzymes involved in glutathione metabolism, such as glutathione S-transferase, albeit to a lesser extent .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In neural cells, treatment with this compound leads to the contraction or disappearance of extending neurites and, in some cases, cell disintegration . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of reactive oxygen species (ROS) and affecting the redox state of the cell. The inhibition of glyoxalase II by this compound results in increased methylglyoxal levels, which can induce oxidative stress and alter cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of glyoxalase II, thereby inhibiting its enzymatic activity . This inhibition prevents the conversion of S-D-lactoylglutathione to glutathione and D-lactic acid, leading to an accumulation of methylglyoxal. The increased levels of methylglyoxal can modify proteins and nucleic acids, affecting their function and stability. Additionally, this compound may influence gene expression by altering the redox state of the cell and modulating transcription factors sensitive to oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, the compound induces oxidative stress and disrupts cellular functions. Over prolonged exposure, cells may adapt to the increased levels of methylglyoxal by upregulating antioxidant defenses or undergoing apoptosis . The stability of this compound is influenced by storage conditions, with recommended storage at -20°C to maintain its potency . Long-term studies have shown that this compound can lead to chronic oxidative stress and cellular damage in vitro .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and metabolic changes. At higher doses, this compound can cause significant toxicity, leading to cell death and tissue damage . Threshold effects have been observed, where a certain dosage level results in a marked increase in adverse effects. It is crucial to determine the optimal dosage to balance the desired biochemical effects with minimal toxicity .

Metabolic Pathways

This compound is involved in the metabolic pathways related to glutathione metabolism. It interacts with enzymes such as glyoxalase II, glutathione S-transferase, and glutathione reductase . By inhibiting glyoxalase II, this compound disrupts the detoxification of methylglyoxal, leading to its accumulation. This compound also affects the levels of other metabolites involved in the redox balance and cellular defense mechanisms .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its chemical properties, such as solubility and stability. In the brain, for example, the Na±dependent glutathione transporter plays a role in its transport across the blood-brain barrier .

Subcellular Localization

This compound’s subcellular localization is determined by its interactions with specific targeting signals and post-translational modifications. It may localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The compound’s activity and function can be influenced by its localization, as different cellular compartments have distinct redox environments and metabolic activities .

Properties

CAS No.

149438-56-2

Molecular Formula

C40H37N3O10S

Molecular Weight

751.807

IUPAC Name

(4S)-5-[[(2R)-1-(carboxymethylamino)-3-(9H-fluoren-9-ylmethoxycarbonylsulfanyl)-1-oxopropan-2-yl]amino]-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid

InChI

InChI=1S/C40H37N3O10S/c44-35(45)18-17-33(43-39(50)52-20-31-27-13-5-1-9-23(27)24-10-2-6-14-28(24)31)38(49)42-34(37(48)41-19-36(46)47)22-54-40(51)53-21-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-16,31-34H,17-22H2,(H,41,48)(H,42,49)(H,43,50)(H,44,45)(H,46,47)/t33-,34-/m0/s1

InChI Key

RASUYODSPFXBSK-HEVIKAOCSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)C(=O)NC(CSC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)NCC(=O)O

Origin of Product

United States

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